4-Bromo-5-(4-chlorophenyl)isoxazole
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Overview
Description
4-Bromo-5-(4-chlorophenyl)isoxazole is a heterocyclic compound with the molecular formula C9H5BrClNO It is a derivative of isoxazole, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-5-(4-chlorophenyl)isoxazole can be synthesized through several methods. One common approach involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes . Another method includes the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . These reactions typically require specific catalysts and conditions to proceed efficiently.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free synthetic routes has gained attention due to their eco-friendly nature and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-(4-chlorophenyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the bromine or chlorine substituents.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the efficiency and outcome of these reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms .
Scientific Research Applications
4-Bromo-5-(4-chlorophenyl)isoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-5-(4-chlorophenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 5-(Bromomethyl)-3-(4-chlorophenyl)isoxazole
- 4-Bromo-5-(4-methoxyphenyl)isoxazole
- 4-Bromo-5-(4-fluorophenyl)isoxazole
Comparison: Compared to these similar compounds, 4-Bromo-5-(4-chlorophenyl)isoxazole is unique due to its specific substituents (bromine and chlorine) on the isoxazole ring.
Properties
Molecular Formula |
C9H5BrClNO |
---|---|
Molecular Weight |
258.50 g/mol |
IUPAC Name |
4-bromo-5-(4-chlorophenyl)-1,2-oxazole |
InChI |
InChI=1S/C9H5BrClNO/c10-8-5-12-13-9(8)6-1-3-7(11)4-2-6/h1-5H |
InChI Key |
HMBRYNDHGSOFHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NO2)Br)Cl |
Origin of Product |
United States |
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